2-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide
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Overview
Description
2-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide typically involves multiple steps. One common approach starts with the formation of the triazole ring through a cyclization reaction involving appropriate precursors. The sulfanyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the triazole derivative with phenylhydrazinecarbothioamide under controlled conditions to yield the target compound .
Industrial Production Methods
the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line .
Chemical Reactions Analysis
Types of Reactions
2-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and other functional groups can be reduced under appropriate conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
2-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and sulfanyl groups. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
- **2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, sulfanyl group, and hydrazinecarbothioamide moiety make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C27H28N6OS2 |
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Molecular Weight |
516.7 g/mol |
IUPAC Name |
1-[[2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C27H28N6OS2/c1-27(2,3)20-16-14-19(15-17-20)24-30-32-26(33(24)22-12-8-5-9-13-22)36-18-23(34)29-31-25(35)28-21-10-6-4-7-11-21/h4-17H,18H2,1-3H3,(H,29,34)(H2,28,31,35) |
InChI Key |
ZBSOLHYVUUSNPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NNC(=S)NC4=CC=CC=C4 |
Origin of Product |
United States |
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